molecular formula C9H8F3NO B13042150 5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13042150
M. Wt: 203.16 g/mol
InChI Key: IWDYFMAZOKVBNW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine (CAS Number: 1243205-10-8) is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.164 g/mol . This benzofuran derivative is supplied as a research chemical intended for use in laboratory research applications only. The compound features a 2,3-dihydrobenzofuran scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . Researchers utilize this and related structures as valuable building blocks in the synthesis of more complex molecules, for screening in biological assays, and for investigating structure-activity relationships . The presence of the trifluoromethyl group is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2

InChI Key

IWDYFMAZOKVBNW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine serves as a scaffold in the development of novel pharmaceuticals. Its structural analogs have been investigated for their anti-inflammatory , analgesic , and anticancer properties.

  • Anti-inflammatory Activity : Research has shown that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, studies on structurally similar compounds have reported their efficacy in reducing carrageenan-induced paw edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : The compound's derivatives have been evaluated for anticancer activities against various cancer cell lines. Notably, some derivatives demonstrated promising results against ovarian cancer cells, indicating their potential in oncology .

Agrochemical Applications

In addition to pharmaceutical uses, this compound has been explored for its potential in agricultural applications:

Insecticidal Activity

Recent studies have indicated that this compound exhibits insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. These findings suggest that it could be developed into a bioactive agent for pest control in agriculture .

Antifungal Activity

The antifungal properties of derivatives of this compound have also been investigated. Some variants showed significant inhibition rates against various fungal pathogens, highlighting their potential as fungicides .

Case Studies and Research Findings

Application AreaFindingsSource
Anti-inflammatorySignificant reduction in paw edema in animal models with similar benzofuran compounds
AnticancerPromising anticancer activity against ovarian cancer cell lines
InsecticidalEffective against Spodoptera frugiperda with mortality rates exceeding 90%
AntifungalInhibition rates comparable to standard fungicides against several fungal species

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine, including substituents, molecular weights, and commercial availability:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Price (USD) Source
This compound 5-CF₃ C₉H₈F₃NO 209.17 N/A N/A Hypothetical
5-Methoxy-2,3-dihydrobenzofuran-3-amine 5-OCH₃ C₉H₁₁NO₂ 165.19 95 $556.00/1g
(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine HCl 6-CH₃ (R-configuration) C₉H₁₂ClNO 193.65 95 $427.00/250mg
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine 5-Cl, 6-F C₈H₇ClFNO 187.6 ≥95 Discontinued
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 5-Br, 4-F (R-configuration) C₈H₇BrFNO 250.05 N/A Available
2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine 2-C₂H₅, 5-OCH₃ C₁₁H₁₅NO₂ 193.24 N/A Available

Key Observations :

  • Trifluoromethyl vs. Halogen Substitution : The trifluoromethyl group in the target compound increases molecular weight (209.17 g/mol) compared to halogenated analogs (e.g., 187.6 g/mol for 5-Cl,6-F derivative ). The -CF₃ group’s strong electron-withdrawing nature enhances metabolic stability and hydrophobic interactions, unlike halogens (Cl, F, Br), which primarily influence steric bulk and electronic distribution .
  • Stereochemical Influence : Chiral analogs like (R)-6-methyl and (R)-5-bromo-4-fluoro derivatives exhibit enantiomer-specific bioactivity, suggesting that the target compound’s stereochemistry (if resolved) could significantly impact its pharmacological profile .
  • Commercial Viability : Derivatives like 5-methoxy and 6-methyl are commercially available at moderate prices, while halogenated variants (e.g., 5-Cl,6-F) are discontinued, likely due to synthesis challenges or regulatory constraints .
Antifungal and Herbicidal Activity
  • Trifluoromethyl Derivatives : In related 1,3,4-oxadiazole scaffolds, the trifluoromethyl group enhances fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). Molecular docking studies show that the -CF₃ group stabilizes interactions with the SDH protein (PDB: 2FBW), mimicking lead compound penthiopyrad .
  • Halogenated Analogs : The 5-Cl,6-F derivative (discontinued) demonstrated herbicidal "bleaching effects," but its activity was inferior to trifluoromethyl-containing compounds, possibly due to reduced binding affinity .
Antitumor Potential
  • Triazole derivatives with trifluoromethyl groups (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit selective inhibition of c-Met kinase (IC₅₀ < 1 μM) and induce apoptosis in tumor cell lines (MCF-7, HepG2). The -CF₃ group is critical for maintaining π-π stacking and hydrogen-bonding interactions in the kinase active site .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound features a bicyclic structure comprising a benzofuran core, which is known for its diverse biological activities. The trifluoromethyl group at the 5-position significantly influences its pharmacological properties.

Compound Name Molecular Formula Molecular Weight Unique Features
This compoundC9H8F3N227.62 g/molEnhances lipophilicity and metabolic stability

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key synthetic pathways include:

  • Formation of Benzofuran Core : Initial steps involve the synthesis of 2-acetylbenzofuran followed by reactions with various aldehydes.
  • Introduction of Trifluoromethyl Group : This step is crucial as it modifies the electronic properties of the compound, enhancing its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing benzofuran moieties have shown effectiveness against various cancer cell lines:

  • In vitro Studies : Studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)25.75Apoptosis induction
HeLa (Cervical)17.82Cell cycle arrest

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives containing benzofuran and trifluoromethyl groups were synthesized and evaluated for anti-inflammatory and analgesic activities. Some exhibited significant effects comparable to standard drugs .
  • Cytotoxicity Assessment : In a detailed investigation, the cytotoxic effects of related compounds were assessed against various cancer cell lines using the MTT assay, demonstrating that modifications in structure could lead to enhanced biological activity .

Q & A

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the dihydrobenzofuran core via cyclization of substituted phenols with epoxides or halides under acidic conditions.
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent.
  • Step 3 : Amine functionalization through reductive amination or catalytic hydrogenation of nitriles.

Q. Key variables :

  • Temperature control during cyclization (80–120°C) to avoid ring-opening side reactions .
  • Choice of catalyst (e.g., Pd/C for hydrogenation) to minimize dehalogenation side products .
  • Yield optimization via HPLC monitoring (e.g., >95% purity thresholds) .

Q. How can the structural and stereochemical integrity of this compound be validated?

  • X-ray crystallography : Resolves absolute configuration, critical for chiral centers in the dihydrobenzofuran ring .
  • NMR spectroscopy :
    • 1H^1\text{H}-NMR to confirm amine proton resonance (δ 1.5–2.5 ppm) and dihydrobenzofuran ring protons (δ 3.0–4.5 ppm).
    • 19F^{19}\text{F}-NMR to verify trifluoromethyl group integration (δ -60 to -70 ppm) .
  • Chiral HPLC : Essential for enantiomeric excess analysis (e.g., Chiralpak AD-H column) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during trifluoromethylation?

Common byproducts (e.g., des-fluoro analogs or ring-opened derivatives) arise from:

  • Competitive pathways : Radical vs. ionic trifluoromethylation mechanisms under varying solvent polarities.
  • Steric hindrance : Bulky substituents near the reaction site may favor radical pathways, reducing selectivity .
    Mitigation strategies :
  • Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.
  • Kinetic studies via in situ 19F^{19}\text{F}-NMR to monitor intermediate formation .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in downstream applications?

  • Electron-withdrawing effect : Enhances electrophilicity of the benzofuran ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling for derivatization).
  • Hydrogen-bonding disruption : The -CF₃ group reduces intermolecular interactions, impacting crystallization behavior .
    Table : Comparative reactivity of CF₃ vs. CH₃ analogs in SNAr reactions
SubstituentReaction Rate (k, M⁻¹s⁻¹)Byproduct Formation (%)
-CF₃0.45 ± 0.0212
-CH₃0.18 ± 0.0128

Q. What computational methods are suitable for predicting biological targets of this compound?

  • Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding affinities for serotonin receptors (5-HT), given structural similarity to bioactive benzofurans .
  • Pharmacophore modeling : Highlight critical features (amine group, hydrophobic CF₃, aromatic ring) for target prioritization.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar dihydrobenzofuran amines?

  • Case study : Yields for (R)-6-methyl-2,3-dihydrobenzofuran-3-amine HCl vary from 70–85% .
  • Root causes :
    • Impurity of starting materials (e.g., <97% phenol derivatives).
    • Inconsistent reaction quenching methods (acidic vs. neutral conditions).
  • Resolution :
    • Standardize starting material purity via LC-MS.
    • Optimize workup protocols using DoE (Design of Experiments) .

Safety and Handling

Q. What precautions are critical when handling trifluoromethylated amines?

  • Toxicity : Analogous to 3-(trifluoromethyl)aniline derivatives, which are suspected mutagens .
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

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